molecular formula C8H6BrNO3 B097475 1-(4-Bromo-3-nitrophenyl)ethanone CAS No. 18640-58-9

1-(4-Bromo-3-nitrophenyl)ethanone

Cat. No. B097475
CAS RN: 18640-58-9
M. Wt: 244.04 g/mol
InChI Key: YFVOFFKNHQTQQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-3-nitrophenyl)ethanone and its derivatives has been extensively studied. The optimized molecular structure and vibrational frequencies of related compounds have been investigated using computational methods such as Gaussian09 software package, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the charge transfer within the molecule. Molecular electrostatic potential (MEP) studies reveal that the negative charge typically covers the carbonyl group (C=O), while the positive region is over the aromatic rings .

Synthesis Analysis

The synthesis of compounds related to 1-(4-Bromo-3-nitrophenyl)ethanone involves multiple steps, including O-benzylation, bromination, and reduction. For instance, 4-hydroxy-3-nitroacetophenone can undergo these processes to yield various intermediates, such as 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, with an overall yield of about 25% . Similarly, the synthesis of halogenated and nitro-substituted 1-(benzofuran-3-yl)-2-phenylethanones from corresponding 2-(2-formylphenoxy)alkanoic acids has been reported, with subsequent reductions yielding high yields of the corresponding ethanols .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Bromo-3-nitrophenyl)ethanone derivatives includes selective catalytic reductions, such as the reduction of nitro groups to amino groups under palladium on carbon (Pd/C) at room temperature . Additionally, the separation of related compounds, like 1-Bromo-2-(p-nitrophenoxy)ethane from byproducts, can be achieved by exploiting differences in solubility properties, using selective solvents such as petroleum ether .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the key intermediate of Synephrine, 2-bromo-1-(4-hydroxyphenyl)ethanone, was synthesized with a yield of 64.7% and a purity of 90.2%, with its structure confirmed by 1H NMR . The presence of bromine and nitro groups significantly affects the compounds' solubility, reactivity, and potential applications in various fields, including pharmaceuticals.

The compounds related to 1-(4-Bromo-3-nitrophenyl)ethanone have potential applications in the pharmaceutical industry. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, such as tripeptidyl peptidase II (TPII), and may act as anti-neoplastic agents . The synthesis methods and structural analyses of these compounds provide valuable insights for the development of new drugs and the improvement of existing synthetic technologies . The enantiomeric purity of related compounds is also of great importance, as demonstrated by the synthesis of enantiomerically pure diarylethanes, which can be achieved through crystallization of menthyl esters .

Scientific Research Applications

Phase Equilibrium Studies

Research by Li et al. (2019) explored the solid-liquid phase equilibrium of compounds closely related to 1-(4-Bromo-3-nitrophenyl)ethanone. The study focused on ternary phase diagrams for similar compounds, providing valuable data for understanding the physical properties and crystallization behavior of these chemical structures, which could be relevant to 1-(4-Bromo-3-nitrophenyl)ethanone (Li et al., 2019).

Safety And Hazards

Safety data sheets suggest that 1-(4-Bromo-3-nitrophenyl)ethanone may cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Future Directions

While specific future directions for 1-(4-Bromo-3-nitrophenyl)ethanone are not mentioned in the search results, it’s clear that this compound and similar acetophenone derivatives continue to be of interest in the field of organic chemistry due to their reactivity and potential applications .

properties

IUPAC Name

1-(4-bromo-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOFFKNHQTQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171899
Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID90171899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-nitrophenyl)ethanone

CAS RN

18640-58-9
Record name 1-(4-Bromo-3-nitrophenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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Record name 18640-58-9
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Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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Record name 1-(4-bromo-3-nitrophenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SG Liu, WY Su, RK Pan, XP Zhou, XL Wen… - … Acta Part A: Molecular …, 2013 - Elsevier
A new β-diketone ligand, 1-(4-ethyl-4H-thieno[3,2-b]indol-6-yl)-4,4,4-trifluoro-butane-1,3-dione(HL) was synthesized by four steps reaction (Suzuki–Miyaura cross-coupling, Cadogan …
Number of citations: 15 www.sciencedirect.com
SG Liu, RK Pan, XP Zhou, XL Wen, YZ Chen… - Inorganica Chimica …, 2013 - Elsevier
A new β-diketone ligand, 1-(9-ethyl-6,8-dimethyl-9H-carbazol-2-yl)-4,4,4-trifluorobutane-1,3-dione was synthesized by four step reaction (Suzuki–Miyaura cross-coupling, Cadogan …
Number of citations: 18 www.sciencedirect.com
S Liu, W Su, R Pan, X Zhou - Chinese Journal of Chemical Physics, 2012 - pubs.aip.org
A new Eu(III) complex, EuL 3 (phen), was synthesized, where L is the abbreviation of deprotonated 1-(7-(tert-butyl)-9-ethyl-9H-carbazol-2-yl)-4,4,4-trifluorobutane-1,3-dione(HL), phen is …
Number of citations: 13 pubs.aip.org
B Xu, ZP Wang, Q Liu, X Yang, X Li, D Huang… - European Journal of …, 2021 - Elsevier
Pyruvate dehydrogenase kinases (PDKs) are promising therapeutic targets that have received increasing attentions in cancer metabolism. In this paper, we report the synthesis and …
Number of citations: 5 www.sciencedirect.com
DI Perez, V Palomo, C Pérez, C Gil… - Journal of Medicinal …, 2011 - ACS Publications
Development of kinase-targeted therapies for central nervous system (CNS) diseases is a great challenge. Glycogen synthase kinase 3 (GSK-3) offers a great potential for severe CNS …
Number of citations: 87 pubs.acs.org
S Hayashi, N Ueno, A Murase, Y Nakagawa… - European journal of …, 2012 - Elsevier
Cyclooxygenase (COX) is a key rate-limiting enzyme for prostaglandin (PG) production cascades in the human body. The mechanisms of both the anti-inflammation effects and the side-…
Number of citations: 57 www.sciencedirect.com
P He, HH Wang, SG Liu, JX Shi, G Wang… - Inorganic …, 2009 - ACS Publications
Two novel carbazole-based β-diketones with 2- or 2,7-substituted groups in the carbazole ring, 2-(4′4′4′-trifluoro-1′3′-dioxobutyl)-carbazole (2-TFDBC) and 2,7-bis(4′4′4′-…
Number of citations: 88 pubs.acs.org
RD Li, HL Wang, YB Li, ZQ Wang, X Wang… - European Journal of …, 2015 - Elsevier
A series of dual dithiocarbamates were synthesized and evaluated for their in-vitro anticancer activities on human non-small cell lung cancer cell line H460. Nine compounds exhibited …
Number of citations: 50 www.sciencedirect.com
WM Kazmierski, S Baskaran, JT Walker… - Journal of Medicinal …, 2020 - ACS Publications
Pan-genotype NS5A inhibitors underpin hugely successful hepatitis C virus (HCV) therapy. The discovery of GSK2818713 (13), a nonstructural protein 5A (NS5A) HCV inhibitor …
Number of citations: 11 pubs.acs.org

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